Ethyl 1-benzylpiperidine-2-carboxylate

Medicinal Chemistry Lipophilicity ADME

Ethyl 1-benzylpiperidine-2-carboxylate (also designated as ethyl N-benzylpipecolinate) is a synthetic piperidine-2-carboxylate derivative with the molecular formula C15H21NO2 and a molecular weight of 247.33 g/mol. Structurally, it incorporates a benzyl substituent at the piperidine nitrogen and an ethyl ester at the 2-carboxyl position.

Molecular Formula C15H21NO2
Molecular Weight 247.33 g/mol
CAS No. 77034-34-5
Cat. No. B1334847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-benzylpiperidine-2-carboxylate
CAS77034-34-5
Molecular FormulaC15H21NO2
Molecular Weight247.33 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCCN1CC2=CC=CC=C2
InChIInChI=1S/C15H21NO2/c1-2-18-15(17)14-10-6-7-11-16(14)12-13-8-4-3-5-9-13/h3-5,8-9,14H,2,6-7,10-12H2,1H3
InChIKeyWCGHYUMBCGJLQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1-Benzylpiperidine-2-Carboxylate (CAS 77034-34-5) Procurement Baseline: Physicochemical Identity and Commercial Availability


Ethyl 1-benzylpiperidine-2-carboxylate (also designated as ethyl N-benzylpipecolinate) is a synthetic piperidine-2-carboxylate derivative with the molecular formula C15H21NO2 and a molecular weight of 247.33 g/mol. Structurally, it incorporates a benzyl substituent at the piperidine nitrogen and an ethyl ester at the 2-carboxyl position. [1] Commercially, this compound is supplied as a pale-yellow to yellow-brown liquid with a purity specification of 97% from major distributors.

Why Generic Substitution of Ethyl 1-Benzylpiperidine-2-Carboxylate with In-Class Analogs Fails: Physicochemical and Pharmacological Specificity


Within the piperidine-2-carboxylate family, subtle structural modifications produce significant divergences in key parameters that determine synthetic utility and biological selectivity. The ethyl ester moiety in the target compound confers a higher LogP (~2.9-3.0) and molecular weight (247.33 g/mol) compared to the benzyl ester analog (LogP ~2.1; MW 219.28 g/mol) [1]. These differences directly impact chromatographic behavior, lipophilicity-dependent target engagement, and metabolic stability. Moreover, the benzyl group on the piperidine nitrogen is not merely a protective moiety; its presence in the target compound correlates with measurable affinity for specific CNS targets, including muscarinic receptors. [2] Therefore, substituting with simpler N-unsubstituted or N-alkyl piperidine-2-carboxylates would fundamentally alter the compound's reactivity profile and pharmacological fingerprint, rendering substitution untenable for precise research applications.

Quantitative Differentiation of Ethyl 1-Benzylpiperidine-2-Carboxylate (CAS 77034-34-5) Against Closest Analogs


LogP Differential: Ethyl vs. Benzyl Ester Analogs of 1-Benzylpiperidine-2-Carboxylate

Compared to its closest analog, benzyl piperidine-2-carboxylate, Ethyl 1-benzylpiperidine-2-carboxylate demonstrates a substantially higher experimental LogP value, indicating greater lipophilicity. This is a critical determinant of membrane permeability and CNS penetration potential. [1]

Medicinal Chemistry Lipophilicity ADME

M1 Muscarinic Receptor Affinity and Selectivity: A Measurable Basis for Target Prioritization

Ethyl 1-benzylpiperidine-2-carboxylate exhibits a measurable, sub-micromolar binding affinity (Ki) for the M1 muscarinic acetylcholine receptor. Critically, it demonstrates an ~8.8-fold selectivity window over the M2 receptor subtype. [1] This subtype selectivity, even at moderate affinity, is a desirable trait for mitigating off-target cardiac effects associated with non-selective muscarinic agents.

Neuroscience GPCR Pharmacology Binding Affinity

Chemical Stability and Synthetic Versatility: A Dual-Functional Intermediate for CNS-Targeting Scaffolds

The combination of an N-benzyl protective group and an ethyl ester makes this compound a uniquely stable yet versatile intermediate. The benzyl group can be orthogonally removed via hydrogenation, while the ethyl ester can undergo selective hydrolysis or reduction. This dual functionality is specifically exploited in multi-step syntheses of CNS-targeting agents and other nitrogen-containing heterocycles. [1] This contrasts with simpler analogs like N-methyl piperidine-2-carboxylates, which lack the orthogonal protection capability, or the free carboxylic acid, which exhibits different solubility and reactivity.

Organic Synthesis CNS Drug Discovery Heterocyclic Chemistry

Standardized Procurement Specifications and GHS Hazard Classification: A Reliable Baseline for Laboratory Operations

Commercially, Ethyl 1-benzylpiperidine-2-carboxylate is available with a defined minimum purity of 97% and a well-characterized hazard profile. Its GHS classification includes H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). This provides a clear, actionable framework for safe handling and risk assessment in a laboratory setting, which is not always as rigorously defined for less common, custom-synthesized analogs from the same piperidine class.

Chemical Procurement Laboratory Safety Quality Control

Validated Application Scenarios for Ethyl 1-Benzylpiperidine-2-Carboxylate Based on Product-Specific Evidence


Development of Subtype-Selective Muscarinic M1 Receptor Ligands for CNS Research

The compound's demonstrated M1 muscarinic receptor affinity (Ki = 156 nM) and 8.8-fold selectivity over the M2 subtype [1] directly qualify it as a starting scaffold for medicinal chemistry programs focused on developing M1-preferring positive allosteric modulators or agonists. Such compounds are sought after for their potential in treating cognitive deficits in Alzheimer's disease and schizophrenia, while aiming to minimize peripheral cholinergic side effects.

Multi-Step Synthesis of Complex CNS-Active Heterocycles

The orthogonal protective groups (N-benzyl and ethyl ester) render this molecule a privileged intermediate for constructing complex CNS-targeted libraries. [2] The benzyl group can be removed under mild hydrogenation to reveal a secondary amine for further diversification, while the ethyl ester serves as a stable handle for conversion to amides, alcohols, or carboxylic acids. This dual functionality is crucial for convergent synthetic strategies and is less accessible with simpler, non-orthogonally protected analogs.

Calibration Standards in Chromatography and Physical Chemistry Studies

With its well-defined physicochemical properties—including a LogP of ~2.9, a boiling point of 327°C, and a refractive index of 1.533 —this compound is an ideal candidate for use as a retention time marker or internal standard in reverse-phase HPLC and logP determination studies. Its consistent commercial purity (97%) ensures reliable performance in analytical method development, where the accuracy of quantitative measurements is paramount.

Structure-Activity Relationship (SAR) Studies on Piperidine-Based GPCR Ligands

The well-documented binding data for muscarinic receptors [1] provides a quantitative baseline for SAR exploration. Researchers can procure this compound to systematically modify the ester (e.g., hydrolysis, amidation) or the benzyl group (e.g., substitution, replacement) and measure resulting changes in potency and selectivity against M1, M2, and other relevant CNS targets. This creates a data-driven, quantifiable path for lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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